molecular formula C10H21N3O2 B1432519 Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate CAS No. 1553196-16-9

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate

Cat. No.: B1432519
CAS No.: 1553196-16-9
M. Wt: 215.29 g/mol
InChI Key: HOIJEFUAGLMIGM-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate is a chemical compound with the molecular formula C10H21N3O2 and a molecular weight of 215.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate involves several steps. One common method includes the reaction of 1-methylpiperazine with ethyl bromoacetate under basic conditions to form the intermediate compound, which is then further reacted with methylamine to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-(4-methylpiperazin-1-yl)ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-12-5-7-13(8-6-12)4-3-11-9-10(14)15-2/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIJEFUAGLMIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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